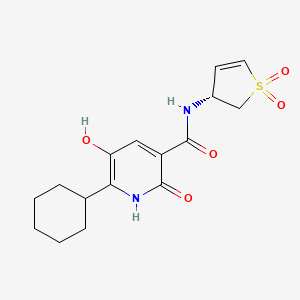
Marsdenoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marsdenoside B is a natural compound isolated from the Alocasia genus, specifically from the tubers of Alocasia cucullata . It is a type of steroidal glycoside with a molecular formula of C45H68O14 and a molecular weight of 833.01 g/mol . This compound has shown significant antitumor activity, inhibiting the growth of various tumor cell lines .
Métodos De Preparación
Marsdenoside B is typically isolated from natural sources, particularly from the Alocasia genus . The isolation process involves extracting the compound using solvents such as ethyl acetate . The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound with high purity
Análisis De Reacciones Químicas
Marsdenoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Marsdenoside B has a wide range of scientific research applications, including:
Medicine: This compound has shown potential as an anticancer agent, inhibiting the growth of various tumor cell lines. It is being studied for its potential use in cancer therapy.
Mecanismo De Acción
Marsdenoside B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . The compound affects the mitochondrial membrane potential, leading to the release of cytochrome C and the activation of caspases, which are enzymes involved in the apoptotic pathway . Additionally, this compound can produce reactive oxygen species (ROS), further promoting apoptosis in tumor cells .
Comparación Con Compuestos Similares
Marsdenoside B is unique among steroidal glycosides due to its specific structure and biological activities. Similar compounds include:
Marsdenoside C: Another steroidal glycoside isolated from the same genus, with similar antitumor properties.
Tenacissoside I: A compound with a similar structure, also isolated from Marsdenia tenacissima, known for its antitumor effects.
Tenacissoside G: Another related compound with similar biological activities.
This compound stands out due to its specific molecular structure and its potent antitumor activity against various cancer cell lines .
Propiedades
Fórmula molecular |
C45H68O14 |
|---|---|
Peso molecular |
833.0 g/mol |
Nombre IUPAC |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C45H68O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h12-13,25-38,41,47-48H,14-21H2,1-11H3/b22-12+,23-13+/t25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1 |
Clave InChI |
VQJMXGXETFHHGG-RNHLGJFBSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
SMILES canónico |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)

![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)




